1,1,1,3,3,3-HEXAFLUORO-2-[5-(1,1,1,3,3,3-HEXAFLUORO-2-HYDROXYPROPAN-2-YL)-2-(METHYLAMINO)PHENYL]PROPAN-2-OL
Overview
Description
2,2’-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol) is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation. This compound is often used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol) typically involves the reaction of 4-(methylamino)-1,3-phenylene with 1,1,1,3,3,3-hexafluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2’-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,2’-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol) is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for specific reactions.
Biology: Employed in the study of biological systems due to its unique properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Used in the production of high-performance materials and coatings due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2,2’-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol) exerts its effects involves interactions with specific molecular targets. The compound’s fluorinated structure allows it to interact with various enzymes and proteins, potentially altering their activity. The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated alcohol with distinct chemical characteristics.
Uniqueness
2,2’-[4-(methylamino)-1,3-phenylene]bis(1,1,1,3,3,3-hexafluoro-2-propanol) is unique due to its specific molecular structure, which combines the properties of fluorinated alcohols with an aromatic amine. This combination imparts unique reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4-(methylamino)phenyl]propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F12NO2/c1-26-7-3-2-5(8(27,10(14,15)16)11(17,18)19)4-6(7)9(28,12(20,21)22)13(23,24)25/h2-4,26-28H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISCZFGJYHNLDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F12NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.